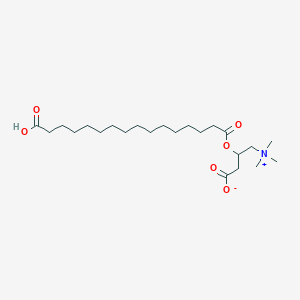
O-(15-carboxypentadecanoyl)carnitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of O-(15-carboxypentadecanoyl)carnitine involves the esterification of hexadecanedioic acid with L-carnitine . The synthetic route typically includes the activation of the carboxyl group of hexadecanedioic acid, followed by its reaction with L-carnitine under suitable conditions to form the ester bond
Analyse Chemischer Reaktionen
O-(15-carboxypentadecanoyl)carnitine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxyl group may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
O-(15-carboxypentadecanoyl)carnitine has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: It serves as a metabolite in studies of fatty acid metabolism and energy production.
Wirkmechanismus
The mechanism of action of O-(15-carboxypentadecanoyl)carnitine involves its role as a metabolite in fatty acid oxidation pathways . It acts as a substrate for enzymes involved in the transport and oxidation of fatty acids, facilitating the production of energy in the form of adenosine triphosphate (ATP) . Additionally, it has been shown to have anti-inflammatory effects by modulating the activity of various receptors and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
O-(15-carboxypentadecanoyl)carnitine is similar to other acylcarnitines, such as:
Hexadecanedioyl-L-carnitine: This compound has a similar structure but with a different acyl substituent.
Decanoylcarnitine: This compound has a shorter acyl chain compared to this compound.
Propionylcarnitine: This compound has an even shorter acyl chain and different metabolic properties.
The uniqueness of this compound lies in its specific acyl group, which influences its metabolic role and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
42150-38-9 |
|---|---|
Molekularformel |
C23H43NO6 |
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
(3R)-3-(15-carboxypentadecanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C23H43NO6/c1-24(2,3)19-20(18-22(27)28)30-23(29)17-15-13-11-9-7-5-4-6-8-10-12-14-16-21(25)26/h20H,4-19H2,1-3H3,(H-,25,26,27,28)/t20-/m1/s1 |
InChI-Schlüssel |
UNHCPLSWMNPZTD-HXUWFJFHSA-N |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC(=O)O |
Isomerische SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC(=O)O |
Kanonische SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC(=O)O |
Physikalische Beschreibung |
Solid |
Synonyme |
(R)-3-Carboxy-2-[(15-carboxy-1-oxopentadecyl)oxy]-N,N,N-trimethyl-1-propanaminium Chloride; (R)-3-((15-Carboxypentadecanoyl)oxy)-4-(trimethylammonio)butanoate Chloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


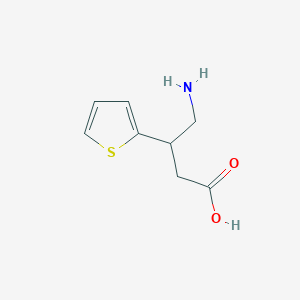
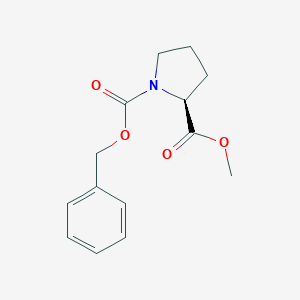
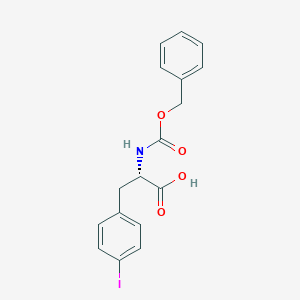

![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)
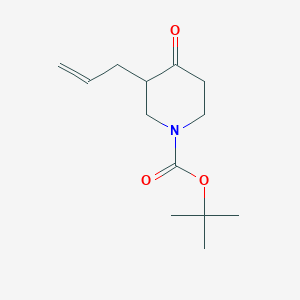
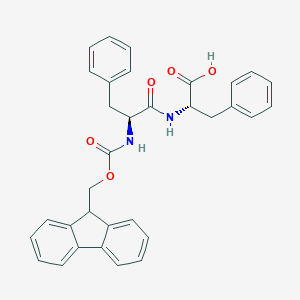
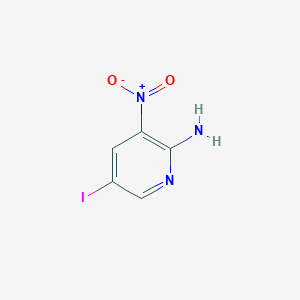
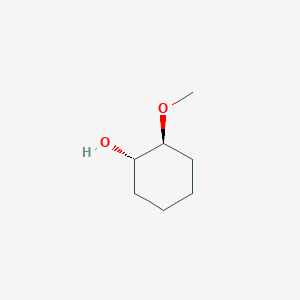
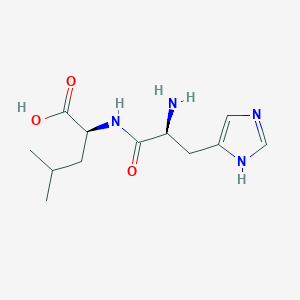
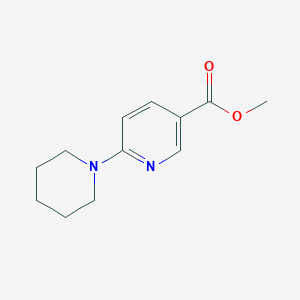
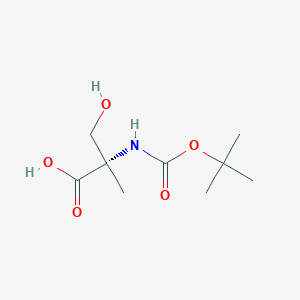

![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)
